molecular formula C22H20Br2Cl2N6O3 B5843288 3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]BENZALDEHYDE 1-(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE

3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]BENZALDEHYDE 1-(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE

Cat. No.: B5843288
M. Wt: 647.1 g/mol
InChI Key: RYFTYRIOQLDGMA-LUOAPIJWSA-N
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Description

3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]BENZALDEHYDE 1-(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple halogen atoms (bromine and chlorine), an aldehyde group, and a triazine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]BENZALDEHYDE involves several steps:

    Formation of 3,5-Dibromobenzaldehyde: This can be achieved by bromination of benzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide.

    Preparation of 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: This involves the reaction of 2,4-dichlorobenzyl chloride with salicylaldehyde in the presence of a base like potassium carbonate.

    Coupling Reaction: The final step involves the coupling of 3,5-dibromobenzaldehyde with 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde in the presence of a hydrazine derivative to form the hydrazone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzoic acid.

    Reduction: Formation of 3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Antimicrobial Agents: The compound’s halogenated structure may exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.

    Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes, which could be useful in drug development.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

Industry

    Agriculture: It can be used as an intermediate in the synthesis of agrochemicals, such as pesticides and herbicides.

    Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]BENZALDEHYDE 1-(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the triazine ring can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-2-[(4-chlorobenzyl)oxy]benzaldehyde
  • 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde
  • 3,5-Dibromophenol

Comparison

  • 3,5-Dibromo-2-[(4-chlorobenzyl)oxy]benzaldehyde : Similar structure but with a different halogen substitution pattern, which may affect its reactivity and biological activity.
  • 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde : Lacks the dibromo substitution, which may result in different chemical and biological properties.
  • 3,5-Dibromophenol : Contains a phenol group instead of an aldehyde, leading to different reactivity and potential applications.

Properties

IUPAC Name

N-[(E)-[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Br2Cl2N6O3/c1-33-22-29-20(28-21(30-22)32-4-6-34-7-5-32)31-27-11-14-8-15(23)9-17(24)19(14)35-12-13-2-3-16(25)10-18(13)26/h2-3,8-11H,4-7,12H2,1H3,(H,28,29,30,31)/b27-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFTYRIOQLDGMA-LUOAPIJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C(=CC(=C3)Br)Br)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C(=CC(=C3)Br)Br)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Br2Cl2N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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